Cas no 222986-49-4 (Methyl 4-(6-aminopyridin-3-yl)benzoate)
Methyl 4-(6-aminopyridin-3-yl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(6-aminopyridin-3-yl)benzoate
- Benzoic acid, 4-(6-amino-3-pyridinyl)-, methyl ester
- Methyl 4-(6-amino-3-pyridinyl)benzoate
- XIA98649
- MFCD06802149
- DA-43189
- Methyl4-(6-aminopyridin-3-yl)benzoate
- SCHEMBL5543060
- 222986-49-4
- PTTPOCCDBYFBGP-UHFFFAOYSA-N
- DTXSID30627683
- AKOS004116486
- Methyl 4-(2-aminopyridin-5-yl)benzoate
- BS-27837
- 4-(6-Amino-pyridin-3-yl)-benzoic acid methyl ester
- CS-0449744
-
- MDL: MFCD06802149
- Inchi: 1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15)
- InChI Key: PTTPOCCDBYFBGP-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)C1C=NC(=CC=1)N)=O
Computed Properties
- Exact Mass: 228.09000
- Monoisotopic Mass: 228.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- PSA: 65.94000
- LogP: 2.04750
Methyl 4-(6-aminopyridin-3-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M878298-10mg |
Methyl 4-(6-Aminopyridin-3-yl)benzoate |
222986-49-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M878298-50mg |
Methyl 4-(6-Aminopyridin-3-yl)benzoate |
222986-49-4 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M878298-100mg |
Methyl 4-(6-Aminopyridin-3-yl)benzoate |
222986-49-4 | 100mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182936-1g |
Methyl 4-(6-aminopyridin-3-yl)benzoate |
222986-49-4 | 96% | 1g |
¥3501.90 | 2023-09-01 | |
| Fluorochem | 039627-250mg |
Methyl 4-(6-amino-3-pyridinyl)benzoate |
222986-49-4 | 95% | 250mg |
£276.00 | 2022-03-01 | |
| Fluorochem | 039627-1g |
Methyl 4-(6-amino-3-pyridinyl)benzoate |
222986-49-4 | 95% | 1g |
£688.00 | 2022-03-01 | |
| Alichem | A029189252-1g |
Methyl 4-(6-aminopyridin-3-yl)benzoate |
222986-49-4 | 95% | 1g |
$506.00 | 2023-09-02 | |
| Chemenu | CM154264-1g |
Methyl 4-(6-aminopyridin-3-yl)benzoate |
222986-49-4 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM154264-1g |
Methyl 4-(6-aminopyridin-3-yl)benzoate |
222986-49-4 | 95% | 1g |
$489 | 2024-07-18 | |
| abcr | AB286161-250 mg |
4-(6-Amino-pyridin-3-yl)-benzoic acid methyl ester |
222986-49-4 | 250MG |
€389.60 | 2022-06-02 |
Methyl 4-(6-aminopyridin-3-yl)benzoate Suppliers
Methyl 4-(6-aminopyridin-3-yl)benzoate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Methyl 4-(6-aminopyridin-3-yl)benzoate
Methyl 4-(6-aminopyridin-3-yl)benzoate (CAS No. 222986-49-4): A Comprehensive Overview
Methyl 4-(6-aminopyridin-3-yl)benzoate (CAS No. 222986-49-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of Methyl 4-(6-aminopyridin-3-yl)benzoate consists of a benzene ring substituted with a pyridine moiety and a methyl ester group. The presence of the amino group on the pyridine ring imparts significant reactivity and functionality, making it an attractive candidate for drug design and synthesis. Recent studies have highlighted its potential as a lead compound for the development of drugs targeting specific biological pathways.
In the realm of medicinal chemistry, Methyl 4-(6-aminopyridin-3-yl)benzoate has been explored for its ability to modulate various biological targets. One notable area of research involves its interaction with enzymes and receptors involved in inflammatory processes. Studies have shown that this compound can effectively inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Furthermore, Methyl 4-(6-aminopyridin-3-yl)benzoate has demonstrated promising anti-inflammatory properties in both in vitro and in vivo models. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in murine models of arthritis. The mechanism of action appears to involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, which are known to play a crucial role in the pathogenesis of inflammatory diseases.
Beyond its anti-inflammatory effects, Methyl 4-(6-aminopyridin-3-yl)benzoate has also been investigated for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this cytotoxic activity is believed to involve the modulation of signaling pathways such as p53 and Bcl-2, which are critical for cell survival and death.
In addition to its therapeutic applications, Methyl 4-(6-aminopyridin-3-yl)benzoate has been used as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional groups make it an ideal starting material for the synthesis of derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, researchers have successfully synthesized analogs with modified substituents on the pyridine ring or the benzene ring, leading to compounds with improved potency and selectivity.
The safety profile of Methyl 4-(6-aminopyridin-3-yl)benzoate is another important aspect that has been extensively studied. Preclinical toxicology assessments have indicated that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, Methyl 4-(6-aminopyridin-3-yl)benzoate (CAS No. 222986-49-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive lead compound for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Continued research into this compound is expected to yield valuable insights into its mechanisms of action and potential clinical applications.
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